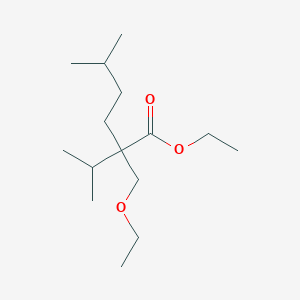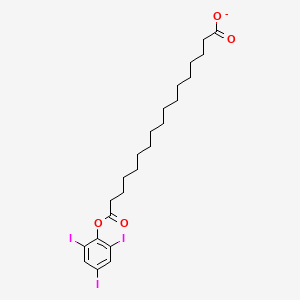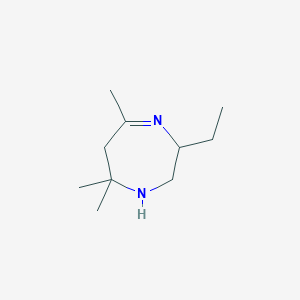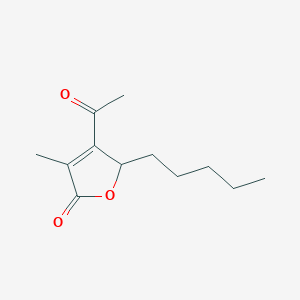
2(5H)-Furanone, 4-acetyl-3-methyl-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-acetyl-3-methyl-5-pentyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound is characterized by a furan ring with various substituents, making it a subject of interest in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-acetyl-3-methyl-5-pentyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-acetyl-3-methyl-5-pentyl-2-buten-1-ol. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-acetyl-3-methyl-5-pentyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydrofuranones.
Scientific Research Applications
2(5H)-Furanone, 4-acetyl-3-methyl-5-pentyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-acetyl-3-methyl-5-pentyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 4-hydroxy-3-methyl-5-pentyl-
- 2(5H)-Furanone, 4-methyl-3-pentyl-
- 2(5H)-Furanone, 4-acetyl-3-ethyl-5-pentyl-
Uniqueness
2(5H)-Furanone, 4-acetyl-3-methyl-5-pentyl- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
193481-08-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-acetyl-4-methyl-2-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C12H18O3/c1-4-5-6-7-10-11(9(3)13)8(2)12(14)15-10/h10H,4-7H2,1-3H3 |
InChI Key |
SXDRIKJUTRUZOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=C(C(=O)O1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


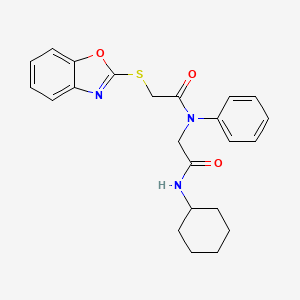
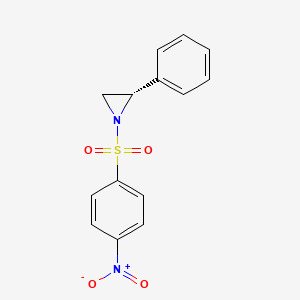
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
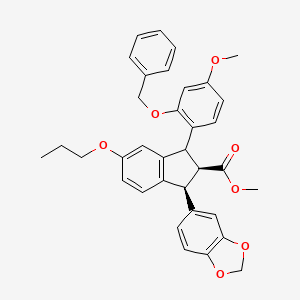
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
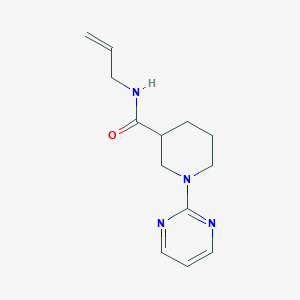
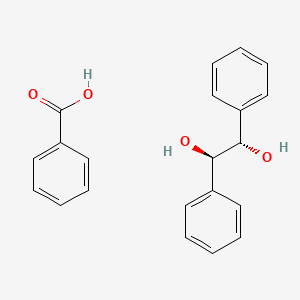

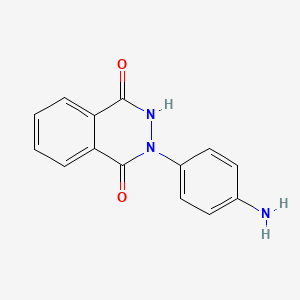
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
